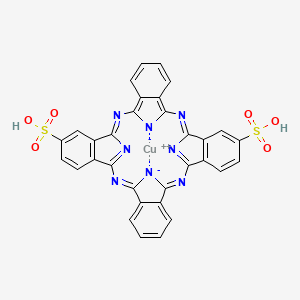
铜酞菁二磺酸
描述
Copper Phthalocyanine, also known as monastral blue, phthalo blue, helio blue, thalo blue, Winsor blue, phthalocyanine blue, C.I. Pigment Blue 15:2, copper phthalocyanine blue, copper tetrabenzoporphyrazine, Cu-phthaloblue, P.B.15.2, C.I. 74160, and British Rail Blue . It is a bright, crystalline, synthetic blue pigment from the group of dyes based on phthalocyanines .
Synthesis Analysis
Copper Phthalocyanine can be synthesized efficiently in the presence of DBU as a strong base . The synthesized copper(II) phthalocyanines are utilized as a catalyst for the click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature .Molecular Structure Analysis
The molecular orientation transition and resulting morphology of copper phthalocyanine (CuPc) thin films can be induced by solvent–vapour annealing (SVA) in detail . Seven solvents are utilized to tune the morphology of CuPc thin films .Chemical Reactions Analysis
Copper(II) phthalocyanines are utilized as a catalyst for the click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature . Acid-leaching can significantly decrease the ORR activity of the CuTSPc/C catalyst .Physical And Chemical Properties Analysis
Copper Phthalocyanine has high chemical, thermal, and light stability . It shows long wavelength absorption and fluorescence in the range of 650–800 nm along with a high singlet oxygen producing capacity .科学研究应用
Comprehensive Analysis of Copper Phthalocyanine Disulfonic Acid Applications
Copper phthalocyanine disulfonic acid, a derivative of copper phthalocyanine (CuPc), is a versatile compound with a wide range of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.
Organic Solar Cells: Copper phthalocyanine disulfonic acid is used in the fabrication of organic solar cells . These solar cells are a type of photovoltaic that uses organic electronics, a branch of electronics that deals with conductive organic polymers or small organic molecules for light absorption and charge transport . The use of copper phthalocyanine disulfonic acid in these cells is crucial due to its thermal stability and ability to absorb a wide range of the solar spectrum, enhancing the cell’s efficiency.
Thin-Film Transistors: In the realm of thin-film transistors (TFTs) , copper phthalocyanine disulfonic acid plays a significant role. TFTs are electronic devices made by depositing thin films of an active semiconductor layer as well as dielectric layer and metallic contacts over a supporting substrate . The compound’s properties enable the production of high-performance TFTs with improved charge carrier mobility.
Gas Sensors: The application of copper phthalocyanine disulfonic acid in gas sensors is another notable area. Gas sensors equipped with this compound can detect a variety of gases with high sensitivity and selectivity . The material’s stability and sensitivity to gas molecules make it an ideal choice for environmental monitoring and safety systems.
Light Emitting Diodes (LEDs): Copper phthalocyanine disulfonic acid is also utilized in the manufacturing of light emitting diodes (LEDs) . In organic LEDs (OLEDs), it functions as an emitting layer material that converts electricity into light . The compound’s ability to emit light in response to an electric current is valuable for creating efficient and durable OLEDs.
Spin Coating Applications: The spin coating technique, which is used to create thin films, benefits from the use of copper phthalocyanine disulfonic acid. This method involves depositing a small amount of a solution onto a flat substrate, which is then rotated at high speed to spread the solution by centrifugal force . Copper phthalocyanine disulfonic acid’s solubility and film-forming properties make it an excellent candidate for spin-coated thin films, which are used in various electronic and optoelectronic devices.
Optoelectronic Devices: Lastly, copper phthalocyanine disulfonic acid finds its application in a broad range of optoelectronic devices . These devices, which include photodetectors, solar cells, and phototransistors, operate by converting light into electricity or vice versa . The compound’s optical properties and stability under light exposure are critical for the performance and longevity of these devices.
作用机制
Target of Action
Copper phthalocyanine disulfonic acid primarily targets polyaniline (PANi) , a conductive polymer . It acts as a dopant, altering the properties of the polymer to enhance its functionality .
Mode of Action
Copper phthalocyanine disulfonic acid interacts with its target, polyaniline, through a process known as doping . This involves the addition of the copper phthalocyanine disulfonic acid to the polyaniline, which changes the polymer’s electronic structure . The copper phthalocyanine disulfonic acid impedes carrier transport of polyaniline, but surprisingly enhances its Seebeck coefficients .
Biochemical Pathways
It is known that the compound plays a role in thethermoelectric properties of polyaniline . The doping process alters the electronic structure of the polymer, affecting its conductivity and thermoelectric performance .
Result of Action
The primary result of copper phthalocyanine disulfonic acid’s action is the enhancement of the thermoelectric performance of polyaniline . The compound’s doping effect increases the Seebeck coefficients of the polymer, which is a measure of its thermoelectric power . This can lead to improved efficiency in applications such as thermoelectric generators .
Action Environment
The action of copper phthalocyanine disulfonic acid can be influenced by various environmental factors. For instance, the temperature can affect the compound’s impact on the thermoelectric properties of polyaniline . Additionally, the presence of other substances, such as hydrochloric acid (HCl), can also influence the doping process and the resulting properties of the polymer .
未来方向
Copper Phthalocyanine has been extensively studied as low-cost catalyst alternatives to Pt, in particular for the oxygen reduction reaction (ORR) in polymer electrolyte membrane fuel cells (PEMFCs) . It has been widely used as potential photodynamic agents because of their ability to generate singlet oxygen .
属性
IUPAC Name |
copper;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13,15,17,19,21(38),22(27),23,25,28,30,32,34-nonadecaene-6,25-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8O6S2.Cu/c41-47(42,43)15-9-11-21-23(13-15)31-37-27-19-7-3-4-8-20(19)28(34-27)38-32-24-14-16(48(44,45)46)10-12-22(24)30(40-32)36-26-18-6-2-1-5-17(18)25(33-26)35-29(21)39-31;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRCCMJPRSFUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)C9=C4C=CC(=C9)S(=O)(=O)O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16CuN8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper phthalocyanine disulfonic acid | |
CAS RN |
29188-28-1 | |
| Record name | Cuprate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, hydrogen (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydrogen [29H,31H-phthalocyaninedisulphonato(4-)-N29,N30,N31,N32]cuprate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Copper Phthalocyanine Disulfonic Acid interact with biological tissues, and what are the downstream effects?
A1: [] Copper Phthalocyanine Disulfonic Acid, often employed in the Luxol fast blue stain (specifically Luxol fast blue MBS, where MBS likely stands for the ditolylguanidinium salt of the acid), interacts with biological tissues through a combination of hydrophobic and ionic interactions. The dye's cationic component can bind to negatively charged phospholipids in tissues like myelin. Additionally, the anionic sulfonic acid groups can interact with basic proteins present in myelin. This interaction leads to the dye's retention in myelin, allowing for its visualization under a microscope. This staining method is crucial for studying nerve fibers and diagnosing demyelinating diseases. []
Q2: What is the structural characterization of Copper Phthalocyanine Disulfonic Acid, including its molecular formula, weight, and relevant spectroscopic data?
A2: While the provided abstracts do not delve into the specific spectroscopic data, they offer valuable insights into the compound's structure and properties. [, ] The research highlights Copper Phthalocyanine Disulfonic Acid as a salt comprising hydrophilic colored anions and hydrophobic diarylguanidinium cations. The presence of sulfonic acid groups contributes to its water solubility. [] The exact molecular formula and weight can vary depending on the specific isomer and the associated counterions.
Q3: Can you elaborate on the material compatibility of Copper Phthalocyanine Disulfonic Acid and its performance in various applications?
A3: Research demonstrates the successful incorporation of Copper Phthalocyanine Disulfonic Acid into polymers like polyaniline. [, ] This compatibility stems from the compound's unique structure, where the hydrophilic sulfonic acid groups enable interaction with the polymer matrix, while the hydrophobic phthalocyanine core contributes to desirable electrical properties. Studies highlight its potential in enhancing the thermoelectric performance of these composites. [] This finding suggests promising applications in energy conversion and sensing technologies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1459164.png)

![1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1459168.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide](/img/structure/B1459170.png)
![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)
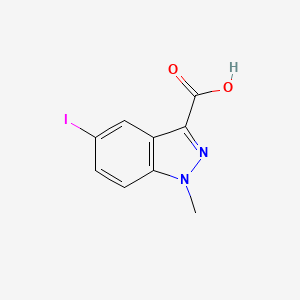
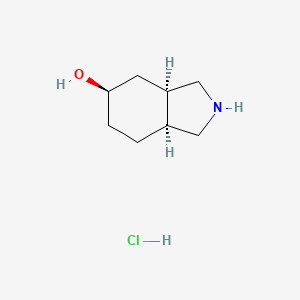
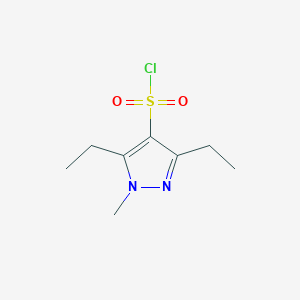
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)

![4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1459183.png)
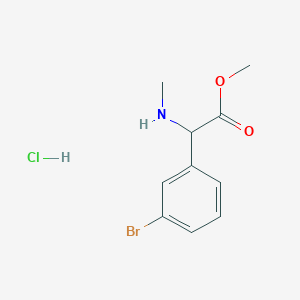
![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)